N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
Description
N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic compound featuring an ethanediamide (oxamide) core linked to a 1,3-benzodioxole methyl group and a 3-(imidazol-1-yl)propyl substituent.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-imidazol-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c21-15(18-4-1-6-20-7-5-17-10-20)16(22)19-9-12-2-3-13-14(8-12)24-11-23-13/h2-3,5,7-8,10H,1,4,6,9,11H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYVMMODUAKRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 2H-1,3-benzodioxole and 1H-imidazole.
Formation of Intermediate: The benzodioxole is reacted with a suitable alkylating agent to form a benzodioxolylmethyl intermediate.
Coupling Reaction: The intermediate is then coupled with 3-(1H-imidazol-1-yl)propylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a therapeutic setting.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The compound shares core motifs with several analogs:
- Benzodioxole-Imidazole Hybrids : Compounds like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-arylhydrazinecarboxamides () feature a benzodioxole-imidazole-propylidene scaffold but with hydrazinecarboxamide linkages instead of ethanediamide. These derivatives exhibit varied aryl substituents (e.g., fluoro, methoxy, trifluoromethyl) that modulate electronic and steric properties .
Table 1: Key Structural Differences
Table 2: Comparative Physicochemical Data
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a benzodioxole moiety and an imidazole ring , which are known to contribute to various biological activities. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄ |
| Molecular Weight | 341.39 g/mol |
| CAS Number | 2194908-02-4 |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to cell growth and apoptosis.
- Cell Membrane Permeability : The dimethylamino group enhances its ability to cross cell membranes, potentially increasing its bioavailability and efficacy in biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been tested against various bacterial strains with promising results. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting potential as an antibacterial agent.
Antifungal Activity
The compound also exhibited antifungal activity against strains such as Candida albicans. Research indicates a minimum inhibitory concentration (MIC) value that suggests effective antifungal properties comparable to standard antifungal medications like fluconazole .
Cytotoxicity and Cancer Research
Investigations into the cytotoxic effects of this compound on cancer cell lines have shown that it can induce apoptosis in certain types of cancer cells. This effect is mediated through the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Case Study 1 : A study involving human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability.
- Case Study 2 : In vivo studies using animal models showed that administration of the compound led to significant tumor size reduction compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
